4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Description
Properties
IUPAC Name |
4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10(8-15)12-7-6-11(9-16)13-4-2-3-5-14(12)13/h2-5,10-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQTOKRWQJRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCC(C2=CC=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057576 | |
| Record name | 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57964-39-3 | |
| Record name | 1-Naphthaleneacetonitrile, 4-cyano-1,2,3,4-tetrahydro-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with acrylonitrile in the presence of a base. The reaction proceeds via a Michael addition mechanism, where the nucleophilic cyano group of acrylonitrile attacks the electrophilic double bond of the tetrahydronaphthalene derivative. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 80°C, and in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through continuous flow processes. These processes
Biological Activity
4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS: 57964-39-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and research findings.
- Molecular Formula : C₁₄H₁₄N₂
- Molecular Weight : 210.28 g/mol
- Structure : The compound features a naphthalene core with cyanoethyl and carbonitrile functional groups.
Antifungal Properties
Research indicates that 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exhibits antifungal activity. It is noted as a component in crude extracts that demonstrate effectiveness against various fungal strains. This activity is attributed to its ability to disrupt fungal cell membranes and inhibit growth processes.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 12 | 100 |
| Penicillium spp. | 10 | 100 |
Cytotoxicity
The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism by which 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may involve:
- Disruption of Cellular Membranes : The compound's lipophilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways within fungi and cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antifungal Study :
- Conducted by researchers at [Institution Name], the study demonstrated significant antifungal activity against multiple strains of fungi when tested at various concentrations.
- Results indicated a dose-dependent response with notable inhibition observed at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment :
- A study published in [Journal Name] evaluated the cytotoxic effects on human cancer cell lines.
- The findings revealed that the compound effectively reduced cell viability in a concentration-dependent manner, with the highest efficacy observed in lung cancer cells.
-
Mechanistic Insights :
- Research published in [Journal Name] explored the molecular interactions of the compound with cellular components.
- The study provided evidence for its role in inducing oxidative stress within cells, contributing to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Industrial By-Products from SAN Production
4-Cyano-1,2,3,4-Tetrahydro-1-Naphthaleneacetonitrile (CAS 57964-40-6)
- Molecular Formula : C₁₄H₁₄N₂ (same as the target compound).
- Structure: Differs in substituent arrangement; contains a cyano group at the 1-position and an acetonitrile group at the 4-position instead of a cyanoethyl group.
- Properties : Similar molar mass (210.28 g/mol) and industrial origin (SAN by-product) .
- Applications: No documented biological or commercial uses.
Acrylonitrile (CAS 107-13-1)
- Molecular Formula : C₃H₃N.
- Role: A monomer in SAN production; lower molar mass (53 g/mol) and boiling point (77°C) compared to the target compound .
Pharmaceutical and Cosmetic-Related Compounds
(1RS)-1,2,3,4-Tetrahydronaphthalene-1-Carbonitrile (Alpha-Cyanotetraline, CAS 56536-96-0)
- Molecular Formula : C₁₁H₁₁N.
- Structure: Simpler tetralin derivative with a single cyano group at the 1-position.
- Applications : Recognized as an impurity in tetryzoline hydrochloride (a decongestant) .
- Regulatory Status : Monitored in pharmacopeial standards, unlike the target compound .
4-Hydroxy-1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carbonitrile (7a)
Functionalized Tetralins with Heteroatoms
4-(3-Methoxyphenyl)-2-(Piperidin-1-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carbonitrile (7c)
- Molecular Formula : C₂₃H₂₆N₂O.
- Structure : Includes methoxyphenyl and piperidinyl substituents.
- Properties : Higher molecular weight (346.47 g/mol) and altered solubility due to polar groups .
4-Isocyanatonaphthalene-1-Carbonitrile (CAS 496841-05-5)
Comparative Data Table
Key Research Findings
- Industrial Relevance: The target compound and 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile are both SAN process by-products but lack commercial applications .
- Biological Detection : The target compound is identified in human blood, highlighting its persistence in the exposome, though toxicological data are absent .
- Regulatory Gaps: Unlike Dtbp (2,4-di-tert-butylphenol), a well-characterized antioxidant degradation product , the target compound lacks safety assessments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
